cylindol A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

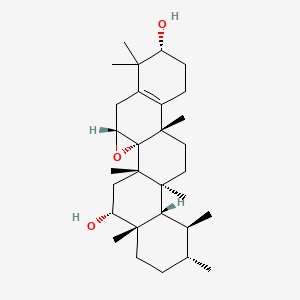

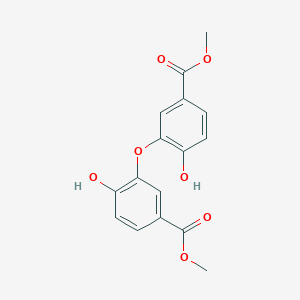

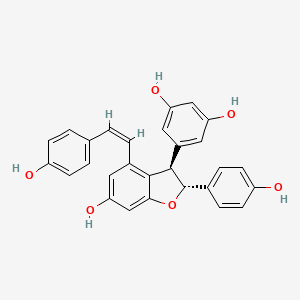

Cylindol A est un ester benzoïque qui est le 4-hydroxybenzoate de méthyle portant un groupe 2-hydroxy-5-(méthoxycarbonyl)phénoxy en position 3. Il est isolé des rhizomes d'Imperata cylindrica et a été trouvé pour exposer une activité inhibitrice contre la 5-lipooxygénase . Ce composé est connu pour ses propriétés thérapeutiques potentielles, en particulier dans le domaine de la recherche anti-inflammatoire.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de Cylindol A implique des transformations synthétiques courantes à partir de matières premières symétriques. Une voie de synthèse efficace comprend l'utilisation de l'éther diphénylique 2,2'-dihydroxy comme matière première. Ce composé subit une bromation avec le N-bromosuccinimide (NBS) dans le diméthylformamide (DMF) à 0 °C, suivie d'une méthoxylation avec le sulfate de diméthyle (Me2SO4) en présence d'hydroxyde de sodium (NaOH) à température de reflux .

Méthodes de production industrielle : La production industrielle de this compound peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à flux continu et de plateformes de synthèse automatisées peut améliorer l'efficacité et la capacité d'adaptation du processus de production.

Analyse Des Réactions Chimiques

Types de réactions : Cylindol A subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former les quinones correspondantes.

Réduction : Les réactions de réduction peuvent le convertir en hydroquinones.

Substitution : Les réactions de substitution aromatique électrophile peuvent introduire différents substituants sur le cycle aromatique.

Réactifs et conditions courantes :

Oxydation : Permanganate de potassium (KMnO4) ou trioxyde de chrome (CrO3) en milieu acide.

Réduction : Borohydrure de sodium (NaBH4) ou hydrure de lithium et d'aluminium (LiAlH4).

Substitution : Halogènes (par exemple, brome, chlore) en présence d'un catalyseur acide de Lewis comme le chlorure d'aluminium (AlCl3).

Principaux produits :

Oxydation : Quinones.

Réduction : Hydroquinones.

Substitution : Dérivés halogénés de this compound.

4. Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les esters benzoïques et leur réactivité.

Biologie : Investigated for its role as a plant metabolite and its interactions with various biological systems.

Médecine : Exploré pour ses propriétés anti-inflammatoires en raison de son activité inhibitrice contre la 5-lipooxygénase, qui est impliquée dans la biosynthèse des leucotriènes.

Industrie : Applications potentielles dans le développement de médicaments anti-inflammatoires et d'autres agents thérapeutiques .

5. Mécanisme d'action

This compound exerce ses effets principalement par l'inhibition de la 5-lipooxygénase, une enzyme qui catalyse la formation de leucotriènes à partir de l'acide arachidonique. Les leucotriènes sont des médiateurs inflammatoires impliqués dans diverses réponses inflammatoires et allergiques. En inhibant la 5-lipooxygénase, this compound réduit la production de leucotriènes, exerçant ainsi des effets anti-inflammatoires .

Composés similaires :

Cylindol B : Un autre composé isolé d'Imperata cylindrica, mais avec une structure et des données spectrales différentes.

Dérivés de l'acide benzoïque : Des composés comme le 4-hydroxybenzoate de méthyle et d'autres esters benzoïques partagent des similitudes structurelles avec this compound.

Unicité : this compound est unique en raison de son activité inhibitrice spécifique contre la 5-lipooxygénase, qui n'est pas couramment trouvée dans d'autres esters benzoïques. Cela en fait un composé précieux pour la recherche anti-inflammatoire et les applications thérapeutiques potentielles .

Applications De Recherche Scientifique

Cylindol A has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying benzoate esters and their reactivity.

Biology: Investigated for its role as a plant metabolite and its interactions with various biological systems.

Medicine: Explored for its anti-inflammatory properties due to its inhibitory activity against 5-lipoxygenase, which is involved in the biosynthesis of leukotrienes.

Industry: Potential applications in the development of anti-inflammatory drugs and other therapeutic agents .

Mécanisme D'action

Cylindol A exerts its effects primarily through the inhibition of 5-lipoxygenase, an enzyme that catalyzes the formation of leukotrienes from arachidonic acid. Leukotrienes are inflammatory mediators involved in various inflammatory and allergic responses. By inhibiting 5-lipoxygenase, this compound reduces the production of leukotrienes, thereby exerting anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Cylindol B: Another compound isolated from Imperata cylindrica, but with a different structure and spectral data.

Benzoic Acid Derivatives: Compounds like methyl 4-hydroxybenzoate and other benzoate esters share structural similarities with Cylindol A.

Uniqueness: this compound is unique due to its specific inhibitory activity against 5-lipoxygenase, which is not commonly found in other benzoate esters. This makes it a valuable compound for anti-inflammatory research and potential therapeutic applications .

Propriétés

Formule moléculaire |

C16H14O7 |

|---|---|

Poids moléculaire |

318.28 g/mol |

Nom IUPAC |

methyl 4-hydroxy-3-(2-hydroxy-5-methoxycarbonylphenoxy)benzoate |

InChI |

InChI=1S/C16H14O7/c1-21-15(19)9-3-5-11(17)13(7-9)23-14-8-10(16(20)22-2)4-6-12(14)18/h3-8,17-18H,1-2H3 |

Clé InChI |

OEYSNLOOZVNLRA-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)C1=CC(=C(C=C1)O)OC2=C(C=CC(=C2)C(=O)OC)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E,4E,6E)-7-[(1S,2R,6R)-4-[[(2E,4E)-5-cyclohexylpenta-2,4-dienoyl]amino]-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-2-yl]-N-(2-hydroxy-5-oxocyclopenten-1-yl)hepta-2,4,6-trienamide](/img/structure/B1250878.png)

![WURCS=2.0/2,2,1/[hxh][a2122h-1a_1-5]/1-2/a3-b1](/img/structure/B1250887.png)

![disodium;2-[[1-oxido-2-[[1-oxido-2-[(1-oxido-2-sulfidoethylidene)amino]ethylidene]amino]ethylidene]amino]acetate;oxo(99Tc)technetium-99(3+)](/img/structure/B1250889.png)

![2-(Benzo[b]thiophen-2-yl)pyridine](/img/structure/B1250890.png)